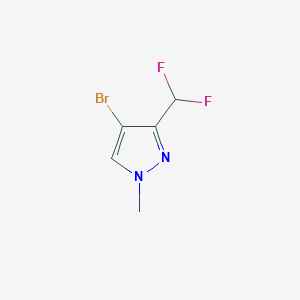

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Descripción

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a difluoromethyl group at position 3, and a methyl group at position 1. This compound is of significant interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the difluoromethyl group contributes to metabolic stability and lipophilicity . Commercial availability from suppliers like CymitQuimica and Conier Chem&Pharma underscores its utility in industrial and academic settings .

Propiedades

IUPAC Name |

4-bromo-3-(difluoromethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-10-2-3(6)4(9-10)5(7)8/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYWCTANPTZYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658042 | |

| Record name | 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089212-38-3 | |

| Record name | 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material and Halogenation

- Raw Material: N-methyl-3-aminopyrazole or 1-methyl-3-(trimethylsilyl)pyrazole.

Halogenation: The pyrazole ring is selectively halogenated at the 4-position using bromine or iodine under controlled temperature conditions.

| Step | Reagents/Conditions | Product | Yield | Purity |

|---|---|---|---|---|

| Halogenation | Br2, CH2Cl2, -5 to 0°C to RT, overnight | 4-bromo-1-methyl-3-(trimethylsilyl)pyrazole | 89.3% | 95.9% (GC) |

Diazotization and Difluoromethylation

- The 4-halogenated pyrazole amine undergoes diazotization using sodium nitrite in acidic aqueous media at low temperatures (-5 to 5°C).

- The resulting diazonium salt is then reacted with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst in acetonitrile under nitrogen atmosphere.

- The reaction mixture is gradually warmed to 35-50°C, followed by quenching and extraction to isolate this compound.

| Step | Reagents/Conditions | Product | Yield | Purity |

|---|---|---|---|---|

| Diazotization & Coupling | NaNO2, HCl, KCF2HBF3, Cu2O, MeCN, 0-50°C, N2 | This compound | 88.2% | 98.5% (HPLC) |

This method avoids isomer formation common in traditional processes and offers a simple, scalable approach with high yield and purity.

Grignard Exchange and Carboxylation (Optional Step for Acid Derivative)

- The this compound can be subjected to a Grignard exchange with isopropylmagnesium chloride in 2-methyltetrahydrofuran at low temperatures (-5 to 5°C).

- Subsequent reaction with carbon dioxide at low temperature (-35 to -25°C) and hydrolysis yields the corresponding 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- This step is relevant for derivative synthesis but demonstrates the versatility of the intermediate this compound.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Halogenation of N-methyl-3-aminopyrazole | Br2 or I2, CH2Cl2, low temp (-5 to 0°C) | 4-bromo or 4-iodo-1-methyl-3-(trimethylsilyl)pyrazole | 85-89 | ~95 (GC) | Selective halogenation |

| 2 | Diazotization and coupling with difluoromethyl trifluoroborate | NaNO2, HCl, KCF2HBF3, Cu2O, MeCN, 0-50°C | This compound | 88.2 | 98.5 (HPLC) | High regioselectivity, avoids isomers |

| 3 | Grignard exchange and carboxylation (optional) | iPrMgCl·LiCl, CO2, 2-MeTHF, low temp | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 64 (overall for 3 steps) | >99.5 | For acid derivative preparation |

Research Findings and Advantages

- The described synthetic route achieves high regioselectivity, avoiding isomeric impurities commonly encountered in pyrazole functionalization.

- The overall yield for the three-step sequence (halogenation, diazotization/difluoromethylation, and carboxylation) can reach up to 64%, with product purity exceeding 99.5%, suitable for industrial scale-up.

- The use of potassium difluoromethyl trifluoroborate as a difluoromethylating agent under mild conditions is a key innovation, providing operational simplicity and safety.

- The process benefits from mild reaction temperatures, nitrogen atmosphere protection, and straightforward workup procedures, enhancing reproducibility and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom or other functional groups.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

Oxidized Derivatives: Various oxidized forms depending on the specific conditions and reagents used.

Reduced Compounds: Compounds with reduced bromine or other functional groups.

Substituted Pyrazoles: Pyrazoles with different substituents replacing the bromine atom.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

- The compound has been explored for its potential as a drug candidate due to its ability to modulate enzyme activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in organisms. This modulation can enhance the pharmacokinetic properties of therapeutic agents, potentially leading to improved efficacy and reduced side effects.

Biological Activity

- Research indicates that the difluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. This feature is particularly useful in developing drugs aimed at treating various diseases, including cancer and infectious diseases.

Case Studies

- A notable case study highlighted its effectiveness against fungal pathogens, demonstrating superior antifungal activity compared to existing fungicides like boscalid. This suggests its potential role in developing new antifungal agents that could address resistance issues seen with current treatments.

Agrochemicals

Pesticidal Properties

- 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole has been investigated for its applications in agriculture as a pesticide. Its structural properties allow it to interact with biological systems of pests, potentially disrupting their metabolic processes.

Environmental Impact

- Studies on derivatives of this compound have explored their biodegradation pathways, indicating that they can be metabolized by various microorganisms. Understanding these pathways is crucial for assessing the environmental persistence and safety of agrochemical applications.

Given the promising applications of this compound in both medicinal chemistry and agrochemicals, future research could focus on:

- Mechanistic Studies: Further elucidating the mechanisms through which this compound interacts with biological targets.

- Development of Derivatives: Exploring modifications of the compound to enhance its efficacy and reduce potential toxicity.

- Clinical Trials: Conducting clinical studies to evaluate its safety and effectiveness as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparación Con Compuestos Similares

Halogen-Substituted Pyrazoles

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (Similarity: 0.90 ):

- Structural Difference : Replaces the difluoromethyl group with a trifluoromethyl group.

- Synthesis : Prepared via methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol, analogous to methods described for related compounds .

4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole (Similarity: 0.76 ):

- Structural Difference : Features an isobutyl group at position 1 instead of methyl.

- Impact : The bulkier isobutyl group may alter pharmacokinetic properties, such as tissue penetration and half-life, compared to the methyl-substituted title compound.

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Patent Example ):

- Structural Difference : Incorporates a chlorophenyl group and a ketone moiety.

Fluorinated Pyrazoles

3-(Trifluoromethyl)-1H-pyrazole (Similarity: 0.76 ):

- Structural Difference : Lacks the bromine and methyl groups of the title compound.

- Impact : The absence of bromine limits its utility in cross-coupling reactions, but the trifluoromethyl group retains metabolic stability.

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol} (Crystal Structure Study ):

Bromomethyl and Alkyl-Substituted Pyrazoles

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS 2126177-73-7 ):

- Structural Difference : Features a bromomethyl group at position 3.

- Impact : The bromomethyl group increases molecular weight (334.84 g/mol) and reactivity, making it a versatile alkylating agent.

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (CAS 499770-86-4 ):

- Structural Difference : Includes a phenyl group at position 3.

Physicochemical and Spectroscopic Comparisons

Actividad Biológica

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structural features contribute to its diverse biological activities, including antifungal, anti-inflammatory, and potential anticancer properties. This article synthesizes current research findings and case studies related to the biological activity of this compound.

The molecular formula of this compound is C5H4BrF2N3. It features a pyrazole ring substituted with a bromine atom and a difluoromethyl group, which are critical for its biological activity.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C5H4BrF2N3 |

| Molecular Weight | 218.00 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coefficient) | Not specified |

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A study synthesized various analogs and evaluated their activity against seven phytopathogenic fungi. The results indicated that certain derivatives showed higher antifungal activity compared to standard treatments like boscalid .

Case Study: Antifungal Efficacy

In a comparative study, compound 9m (a derivative) showed an EC50 value significantly lower than that of boscalid, indicating superior antifungal efficacy. The mechanism was attributed to the ability of the compound to form hydrogen bonds with specific amino acids in fungal enzymes, enhancing its inhibitory effect on fungal growth .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A review highlighted that pyrazole derivatives, including those related to this compound, demonstrated promising anti-inflammatory effects with IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | IC50 (µg/mL) | Comparison Standard | IC50 (µg/mL) |

|---|---|---|---|

| Compound A | 60.56 | Diclofenac Sodium | 54.65 |

| Compound B | 57.24 | Diclofenac Sodium | 54.65 |

| Compound C | 69.15 | Diclofenac Sodium | 54.65 |

Potential Anticancer Properties

Recent studies have explored the potential anticancer activity of this compound through its interaction with epigenetic regulators such as EZH2 (Enhancer of Zeste Homolog 2). Inhibiting EZH2 can lead to the reactivation of tumor suppressor genes, making it a target for cancer therapy .

The proposed mechanism involves the modulation of gene expression through methylation processes mediated by EZH2. By targeting this pathway, compounds like this compound may help in treating various cancers, including breast and prostate cancer .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group substitution. A common approach includes:

Bromination : Bromine or NBS (N-bromosuccinimide) is used to introduce bromine at the 4-position of 1-methylpyrazole under controlled temperatures (0–25°C) .

Difluoromethylation : The difluoromethyl group can be introduced via nucleophilic substitution using reagents like ClCF₂H or BrCF₂H in the presence of a base (e.g., K₂CO₃) at 60–80°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.

Key Variables : Reaction temperature, stoichiometry of reagents, and choice of solvent (e.g., DMF or THF) significantly impact yield. For example, excess brominating agents may lead to di-substitution byproducts, requiring careful titration .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity : Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation and toxicity (H301: Toxic if swallowed) .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas during synthesis).

- Waste Disposal : Neutralize acidic/basic residues before disposal. Store in airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How do bromine and difluoromethyl substituents influence the electronic and steric properties of the pyrazole ring?

Methodological Answer:

- Electronic Effects :

- Steric Effects :

- The difluoromethyl group’s bulkiness (van der Waals volume ~25 ų) may hinder nucleophilic substitution at adjacent positions. Computational modeling (DFT) can quantify steric hindrance using steric maps .

Experimental Validation : Compare reaction kinetics of derivatives (e.g., 4-Bromo-3-(trifluoromethyl)-1-methylpyrazole) to assess substituent effects .

- The difluoromethyl group’s bulkiness (van der Waals volume ~25 ų) may hinder nucleophilic substitution at adjacent positions. Computational modeling (DFT) can quantify steric hindrance using steric maps .

Q. How can researchers design experiments to evaluate this compound’s biological activity against therapeutic targets?

Methodological Answer:

Target Selection : Prioritize targets where pyrazoles show activity (e.g., kinase inhibitors, antimicrobial agents).

In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with IC₅₀ determination .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing to controls like 5-fluorouracil .

SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or CF₃) to identify critical substituents for activity .

Q. What computational methods can predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study bond dissociation energies (BDEs) and identify labile bonds (e.g., C-Br) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict hydrolysis rates.

- Docking Studies : Model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.